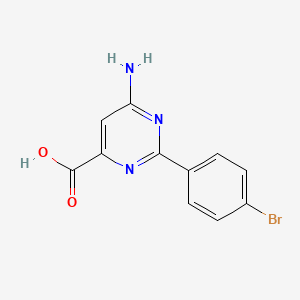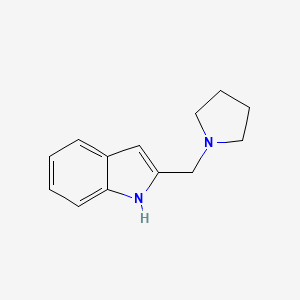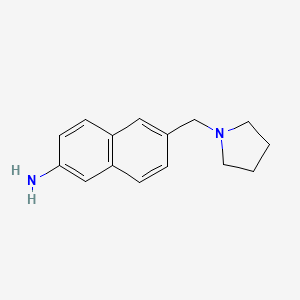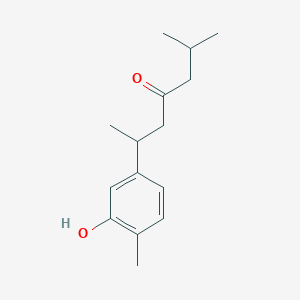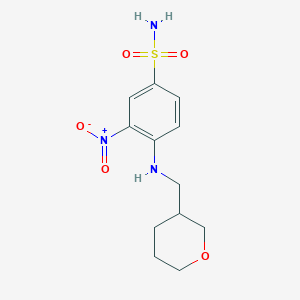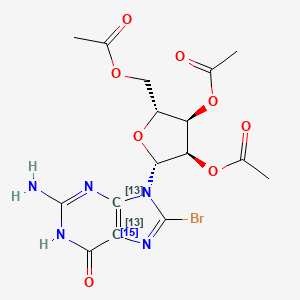
8-Bromo-2',3',5'-tri-O-acetylguanosine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is a stable isotope-labeled compound. It is an intermediate in the synthesis of 8-Aminoguanosine-13C2,15N, which is a potent inhibitor of purine nucleoside phosphorylase. This compound is also a labeled analog of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves the bromination of guanosine followed by acetylation. The isotopic labeling with 13C and 15N is achieved through the use of labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 8-Bromo-guanosine.
Aplicaciones Científicas De Investigación
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other labeled compounds.
Biology: In studies involving nucleoside analogs and their interactions with enzymes.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Used in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves its conversion to 8-Aminoguanosine-13C2,15N, which inhibits purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, affecting nucleotide metabolism.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-2’,3’,5’-tri-O-acetylguanosine: The unlabeled analog.
8-Aminoguanosine: A potent inhibitor of purine nucleoside phosphorylase.
8-Bromo-guanosine: The hydrolysis product of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N.
Uniqueness
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is unique due to its stable isotope labeling, which allows for detailed studies in metabolic pathways and enzyme interactions.
Propiedades
Fórmula molecular |
C16H18BrN5O8 |
|---|---|
Peso molecular |
491.23 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1/i9+1,12+1,19+1 |
Clave InChI |
JLZCAXCVNVVXJL-FZXKLGSOSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



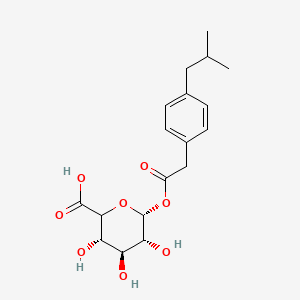
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

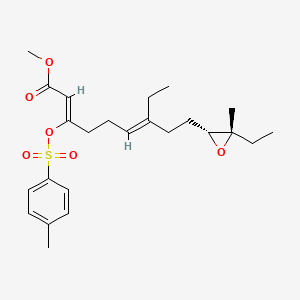
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
